Methyl 1,5-dimethyltriazole-4-carboxylate
CAS No.: 175789-79-4
Cat. No.: VC20930815
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175789-79-4 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | methyl 1,5-dimethyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H9N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h1-3H3 |
| Standard InChI Key | GMIHQYNQHGPEFH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C)C(=O)OC |
| Canonical SMILES | CC1=C(N=NN1C)C(=O)OC |
Introduction
Methyl 1,5-dimethyltriazole-4-carboxylate is a chemical compound that belongs to the triazole family, which is known for its diverse biological activities and applications in organic synthesis. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds within the triazole class.
Biological Activities
Triazoles are known for their broad spectrum of biological activities including antimicrobial , anticancer , and anti-inflammatory effects . While there's no direct information available on methyl 1,5-dimethyltriazole-4-carboxylate's biological activity in the provided sources, it could potentially exhibit similar properties due to its structural similarity to other active triazoles.
Table: Biological Activities of Similar Triazole Compounds
| Compound | Biological Activity |
|---|---|
| Various Triazoles | Antimicrobial (against bacteria) |
| Triazole Derivatives | Anticancer (inhibiting cell growth) |
| Some Triazoles | Anti-inflammatory (inhibiting enzymes like COX-2) |
These activities suggest potential areas where methyl derivatives might be explored further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume